molecular formula C12H11N3S2 B2657151 [(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile CAS No. 727690-03-1

[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile

Cat. No.: B2657151
CAS No.: 727690-03-1
M. Wt: 261.36
InChI Key: XCKHJOJWIWUXAF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core combining thiophene and pyrimidine rings. The 2-methyl substituent on the pyrimidine ring and the thio-linked acetonitrile group at position 4 define its structure.

Properties

IUPAC Name

2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c1-7-14-11(16-6-5-13)10-8-3-2-4-9(8)17-12(10)15-7/h2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKHJOJWIWUXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable thieno[2,3-d]pyrimidine precursor. This precursor is then subjected to alkylation reactions using reagents such as chloroacetonitrile under basic conditions to introduce the acetonitrile group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, where nucleophiles such as amines or alcohols can replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have identified [(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile as a promising candidate for anticancer therapies. In a screening of drug libraries on multicellular spheroids, this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in tumor growth and proliferation .

Case Study: Screening for Anticancer Compounds

A notable case study published in 2019 highlighted the efficacy of this compound in inhibiting the growth of cancer cells. The study utilized multicellular spheroid models to assess the compound's ability to penetrate and affect tumor microenvironments. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development .

Inhibition of Tyrosine Kinases

Another significant application is the selective inhibition of tyrosine kinases such as MerTK (Mer receptor tyrosine kinase). Compounds derived from similar structures have shown promise in modulating immune responses and treating diseases related to aberrant kinase activity .

Table: Summary of Anticancer Activities

Compound NameTarget KinaseCell Line TestedIC50 (µM)Reference
This compoundMerTKA549 (Lung)15.2
Similar Compound AEGFRMDA-MB-231 (Breast)12.8
Similar Compound BVEGFRHCT116 (Colon)10.5

Organic Electronics

The unique electronic properties of thieno-pyrimidine derivatives make them suitable for applications in organic electronics. Research indicates that compounds like this compound can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films contributes to improved device performance.

Case Study: OLED Performance Enhancement

A recent study demonstrated that incorporating this compound into OLED devices resulted in enhanced luminescent efficiency and stability compared to traditional materials. The findings suggest that the thieno-pyrimidine structure facilitates better charge transport properties .

Table: Comparison of Electronic Properties

Material TypeMobility (cm²/Vs)On/Off RatioLuminescent Efficiency (cd/A)
Traditional OLED Material0.110^420
This compound-based OLED0.1510^625

Mechanism of Action

The mechanism by which [(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The thieno[2,3-d]pyrimidine core is known to interact with various protein targets, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ primarily in substituents attached to the thioacetamide or acetonitrile moiety. Examples include:

  • 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide (): Features a naphthyl group, enhancing aromatic interactions.
  • 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide (): Substituted with a methylisoxazole, improving solubility and metabolic stability.
  • Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate (): Contains a chloro substituent and ethyl ester, altering electronic properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent pKa (Predicted)
Target Compound (Acetonitrile derivative) C₁₃H₁₁N₃S₂ 297.38 -SCN (acetonitrile) ~1.2*
N-(2-Naphthyl)acetamide analog () C₂₂H₁₈N₃OS₂ 412.52 Naphthyl 0.67
5-Methylisoxazole analog () C₁₆H₁₅N₃O₂S₂ 361.44 Methylisoxazole 0.73
Ethyl ester with chloro substituent () C₁₃H₁₃ClN₂O₂S 296.77 Chloro, ethyl ester 0.67

*Estimated based on analogous thienopyrimidines.

Biological Activity

The compound [(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

  • Molecular Formula : C10H10N2S
  • Molecular Weight : 194.26 g/mol
  • CAS Number : 307342-23-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and thiolation processes. Specific methodologies may vary, but generally involve starting materials that are readily available in the laboratory.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that thienopyrimidine derivatives can inhibit the activity of Poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. In particular:

  • Inhibition of PARP1 : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as PARP inhibitors .

The proposed mechanism of action includes:

  • Inhibition of DNA Repair : By inhibiting PARP1, these compounds prevent cancer cells from repairing DNA damage effectively.
  • Induction of Apoptosis : Increased levels of cleaved PARP and activation of caspases (e.g., CASPASE 3/7) indicate that these compounds may induce apoptosis in cancer cells .

Case Studies

StudyCompoundCell LineIC50 Value (μM)Mechanism
5eMCF-718PARP1 Inhibition
5aVarious57.3DNA Damage Response

Antimicrobial Activity

Emerging data suggest that thienopyrimidine derivatives may also possess antimicrobial properties. Machine learning approaches have been applied to predict the antimicrobial activities of various compounds in this class. The results indicate a promising avenue for further exploration in antibiotic development .

Toxicity and Safety

While the biological activities are promising, toxicity assessments are crucial for any therapeutic application. Preliminary studies suggest moderate toxicity profiles; however, comprehensive toxicity studies are necessary to establish safety for clinical use.

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